Home > Products > Screening Compounds P115908 > 1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one
1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one -

1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one

Catalog Number: EVT-15341609
CAS Number:
Molecular Formula: C8H9NO
Molecular Weight: 135.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one is a heterocyclic compound characterized by its unique structure, which features a cyclopentane ring fused to a pyrrole ring. This compound is significant in organic chemistry, serving as an intermediate in the synthesis of more complex molecules and potentially exhibiting biological activities. Its molecular formula is C8H9NOC_8H_9NO with a molecular weight of approximately 135.16 g/mol .

Source and Classification

This compound is classified as a heterocyclic organic compound, specifically belonging to the class of pyrrolones. It is synthesized through various organic reactions and has been studied for its potential applications in medicinal chemistry and materials science .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one can be achieved through several methods:

  • Cyclization Reactions: One common approach involves the cyclization of suitable precursors under controlled conditions. Typical solvents used include ethanol or benzene, with catalysts like manganese dioxide facilitating oxidation steps .
  • Industrial Production: For large-scale production, continuous flow reactors may be employed to enhance yield and purity while optimizing reaction conditions for cost-effectiveness and environmental sustainability.

Reaction Conditions

The synthesis often requires specific conditions such as:

  • Temperature Control: Maintaining appropriate temperatures to facilitate cyclization.
  • Use of Catalysts: Manganese dioxide is frequently used in oxidation reactions.
Molecular Structure Analysis

Structure and Data

The molecular structure of 1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one can be represented using various notations:

  • IUPAC Name: 1-methyl-4,6-dihydrocyclopenta[b]pyrrol-5-one
  • Canonical SMILES: CN1C=CC2=C1CC(=O)C2
  • InChI Key: RLOIJDXYMLXMIB-UHFFFAOYSA-N

The structure features a five-membered ring with nitrogen and oxygen functionalities that contribute to its chemical reactivity and potential biological activity .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one participates in various chemical reactions:

  • Oxidation: Utilizing oxidizing agents such as potassium permanganate or manganese dioxide.
  • Reduction: Employing reducing agents like lithium aluminum hydride.
  • Substitution Reactions: Including halogenation and alkylation reactions using appropriate reagents like bromine or methyl iodide .

Common Reagents and Conditions

Reaction TypeReagents UsedTypical Conditions
OxidationManganese dioxideEthanol or benzene
ReductionLithium aluminum hydrideDry ether
SubstitutionHalogenating agents (e.g., bromine)Varies by reaction

The products formed depend on the specific reagents and conditions employed in each reaction .

Mechanism of Action

The mechanism of action for 1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one involves its interaction with various molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, influencing biochemical pathways relevant to antimicrobial or anticancer activities. The precise molecular targets can vary based on the application context .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or liquid depending on purity and conditions.

Chemical Properties

  • Melting Point: Specific melting points may vary based on purity but generally fall within expected ranges for similar compounds.

Relevant Data

PropertyValue
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
IUPAC Name1-methyl-4,6-dihydrocyclopenta[b]pyrrol-5-one
InChI KeyRLOIJDXYMLXMIB-UHFFFAOYSA-N

These properties contribute to its stability and reactivity profiles in various applications .

Applications

Scientific Uses

1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Biological Research: Investigated for potential antimicrobial and anticancer properties, making it a candidate for drug design.
  • Industrial Applications: Utilized in synthesizing specialty chemicals and materials due to its unique structural properties .
Synthetic Methodologies and Structural Optimization

Traditional Organic Synthesis Approaches for Cyclopenta-Fused Nitrogen Heterocycles

The synthesis of cyclopenta-fused nitrogen heterocycles, including the target compound 1-methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one, relies heavily on established organic transformations. Intramolecular Wittig reactions provide a powerful route to construct the five-membered carbocyclic ring fused to the pyrrolidine core. This approach, inspired by syntheses of related 9H-pyrrolo[1,2-a]indoles, involves reacting N-methylpyrrole-2-carboxaldehyde derivatives with vinyltriphenylphosphonium salts under basic conditions (e.g., NaH) to form the pivotal cyclopentene ring via intramolecular olefination [4]. While effective, yields in such classical approaches can be moderate (often ~50-60%) and may require elevated temperatures or extended reaction times [4].

Acid-catalyzed cyclizations and cycloaddition reactions offer complementary pathways. For instance, reacting appropriately substituted pyrrole derivatives with activated dienophiles or dienes (Diels-Alder reactions) can build the fused system, although regiocontrol can be challenging. Metal-catalyzed cycloisomerizations, particularly using gold or platinum catalysts, represent more modern traditional approaches. These methods efficiently assemble complex fused rings from acyclic precursors containing alkyne or allene functionalities. Examples include the gold-catalyzed oxidative cyclizations of homopropargyl amides to form lactams and platinum-catalyzed cycloisomerizations in PEG under microwave irradiation for synthesizing pyrrolin-4-ones, highlighting strategies adaptable to constructing the dihydrocyclopenta[b]pyrrolone scaffold [6].

Modern Flow Chemistry Techniques for High-Throughput Library Synthesis

Flow chemistry, particularly segmented (plug) flow systems, revolutionizes the synthesis and optimization of heterocyclic libraries, including analogs of 1-methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one. This technology employs immiscible fluorinated solvents (e.g., F-40) as spacers separating individual reaction mixtures ("plugs") within a continuous flow reactor [5]. Each plug contains dissolved reactants (typically on a 0.2 mmol scale in ~100 µL DMF) and is transported through a temperature-controlled flow coil by the fluorinated carrier fluid.

The core advantages for library synthesis are profound:

  • Enhanced Efficiency: Multiple reactions (e.g., a 4x5 matrix for 20 compounds) proceed sequentially within a single continuous run, drastically reducing synthesis time compared to serial batch methods. Pyrazole libraries were synthesized in half the time required by conventional microwave synthesis [5].
  • Precise Parameter Control: Reaction parameters (temperature, residence time) are uniformly controlled for each plug. For heterocyclic formations like the target structure, reactions typically occur at 80-120°C with residence times of 5-10 minutes [5].
  • Scalability & Safety: The small reaction volume (~200 µL per plug) minimizes risks associated with reactive intermediates or high temperatures/pressures, while enabling the generation of 10-80 mg of purified product per compound—sufficient for primary biological screening [5].

Table 1: Flow Reactor Parameters for Heterocyclic Library Synthesis

ParameterTypical Value/RangeImpact on Synthesis
Reaction Scale0.1 - 0.3 mmolEnables generation of 10-80 mg purified product; suitable for HTS triage [5].
Reaction Volume100 - 200 µL per plugMinimizes reagent use and hazard exposure [5].
Residence Time5 - 10 minutesShort reaction times enhance throughput vs. batch [5].
Temperature Range80°C - 150°CFacilitates rapid heterocycle formation [5].
Flow Rate≥1.3 mL/min (carrier fluid)Ensures stable droplet/plug formation and separation [5].

Regioselective Functionalization of the Pyrrolidine Core

Achieving site-specific modification of the 1-methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one scaffold presents significant challenges due to the inherent reactivity differences across the fused ring system and the potential for multiple reactive sites. Direct C-H Functionalization strategies, particularly palladium-catalyzed direct arylation, offer a powerful tool for introducing aryl or heteroaryl groups without requiring pre-functionalization. The regioselectivity (C4 vs C6/C7) is critically influenced by several factors:

  • Electronic Effects: Electron-deficient positions within the heterocyclic system are generally more susceptible to electrophilic palladation. The electron-withdrawing nature of the carbonyl group in the 5-position can activate adjacent sites (C4/C6) towards deprotonation [1].
  • Directing Groups (DGs): Transient or installed DGs exert powerful control. Monodentate (amides, carboxylic acids, ketones, aldehydes, esters, sulfoxides, sulfonamides, phosphine oxides) or bidentate ligands coordinate to the palladium catalyst, steering it towards specific C-H bonds. For example, amide DGs effectively promote ortho-C-H functionalization in heterocycles [1] [6].
  • Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂), ligands (e.g., PtBu₂Me·HBF₄), additives (e.g., pivalic acid), and base (e.g., KOAc, K₂CO₃) significantly impacts both reactivity and regioselectivity. Electron-rich, bulky phosphine ligands can favor functionalization at sterically accessible positions [1].

Studies on fused systems like benzofurazans and benzothiadiazoles demonstrate these principles. Benzofurazan undergoes selective C4 arylation with aryl bromides using Pd(OAc)₂/KOAc, while electron-donating substituents (e.g., 5-OMe) shift selectivity towards C7 arylation [1]. Similarly, difluorobenzothiadiazole (DFBT) undergoes highly efficient mono- or diarylation at C4/C7 positions using optimized Pd/phosphine/pivalic acid systems, enabling the synthesis of differentially substituted products crucial for tuning electronic properties [1].

Oxidative Alkenylation represents another key strategy for regioselective C-C bond formation directly from C-H bonds, often involving Pd(II)/oxidant systems or C-H/C-H coupling protocols [1]. Transition Metal-Catalyzed C-H Activation beyond palladium, such as with Au, Ag, or Pt complexes (e.g., Ag-catalyzed [5+2] cycloadditions, Pt-catalyzed tandem annulation/arylation), provides complementary routes for installing complexity onto the core scaffold through mechanisms involving hydride transfer or cycloisomerization [6].

Combinatorial Strategies for Analog Development in Drug Discovery

The 1-methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one core serves as a versatile pharmacophore amenable to combinatorial chemistry for generating structurally diverse libraries targeting various therapeutic areas. These strategies focus on efficiently exploring structure-activity relationships (SAR) around the core:

  • Positional Scanning and Parallel Synthesis: Systematic variation of substituents at accessible positions (e.g., C2, C3, C4, C6, C7 of the fused system) is performed in parallel. This is ideally suited for flow chemistry platforms (Section 1.2), where diverse sets of electrophiles (aryl halides, alkyl halides, acid chlorides) or nucleophiles can be reacted with a common functionalized precursor of the core scaffold [5] [7]. For example, libraries mimicking the diversification seen in SHP2 inhibitors (e.g., carboxamide-pyrimidine derivatives with variations in aminoalkyl, hydroxyalkyl, aryl, and heteroaryl substituents) can be rapidly constructed [3].
  • Scaffold Hopping and Bioisosteric Replacement: The core structure itself can be modified through ring expansion/contraction (e.g., synthesizing six-membered ring analogs like tetrahydropyridines), heteroatom exchange (e.g., substituting carbon for nitrogen or oxygen within the rings), or incorporation into larger polycyclic systems (e.g., spirocycles, bridged bicyclic systems) inspired by natural products like mitomycins or flinderole C which possess related fused pyrrolidine structures [3] [4] [7]. Modifications such as replacing the 5-ketone with a thioketone, bioisostere, or reducing it to an alcohol represent additional avenues explored combinatorially.
  • Late-Stage Functionalization (LSF): Direct modification of a pre-assembled, often complex, core molecule streamlines analog generation. Techniques like regioselective C-H functionalization (Section 1.3) or nucleophilic aromatic substitution on pre-halogenated derivatives (e.g., 4-halogenated analogs prepared via methods like those described for pyridine N-oxides) allow for the efficient introduction of diverse functional groups (e.g., F, Cl, SAr, N₃, OR, NR₂) onto the core late in the synthetic sequence [2] [3]. This avoids lengthy de novo syntheses for each analog.

The primary goal of these combinatorial approaches is lead optimization within follow-on drug discovery programs. By exploiting a validated mechanism of action (e.g., kinase inhibition, GPCR modulation), these programs mitigate risk compared to novel target discovery. The generated libraries enable the identification of analogs with improved potency, selectivity, pharmacokinetic properties (solubility, metabolic stability), or physicochemical characteristics relative to a first-in-class compound or existing pharmacophore [3] [7]. Examples include optimizing kinase inhibitor selectivity (e.g., protein kinase C isozyme selective inhibitors derived from pyrroloindole scaffolds) or enhancing metabolic stability in S1P₁ antagonists [4] [7].

Table 2: Combinatorial Modification Strategies for Cyclopenta[b]pyrrolone Core

StrategyModification PointsExample Structural MotifsTherapeutic ObjectiveSource Inspiration
Peripheral SubstituentsC2/C3 Alkyl/Aryl; C4/C6 Aryl/HetArl; N1 AlkylDiethyl 7-Br-pyrroloindole-2,3-dicarboxylate; 4-Aryl-BT derivativesPotency & Selectivity Optimization; Solubility Modulation [1] [4] [5]
Core IsosteresO/S for carbonyl C; Ring expansion to 6/7-memberedThioketone; Dihydroazepine; TetrahydropyridineMetabolic Stability; Target Engagement [3] [4] [7]
Fused Polycyclic SystemsSpirocarbocycles; Annulated heterocycles (e.g., pyrazole)Spiro[4.5]decane derivatives; Pyrazolo[1,5-a]pyrimidinesConformational Restriction; Novel IP Space; Improved Affinity [3] [4]
Late-Stage DiversificationC-H Arylation/Alkenylation; Nucleophilic substitution4-(Dimethylamino)phenyl; 4-Fluorophenyl; Vinyl sulfonesRapid SAR Exploration; Introduction of Polar Groups [1] [2] [6]

Properties

Product Name

1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one

IUPAC Name

1-methyl-4,6-dihydrocyclopenta[b]pyrrol-5-one

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

InChI

InChI=1S/C8H9NO/c1-9-3-2-6-4-7(10)5-8(6)9/h2-3H,4-5H2,1H3

InChI Key

RLOIJDXYMLXMIB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1CC(=O)C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.